
1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)-: is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- can be synthesized through the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is typically carried out under reflux conditions, and the product is characterized using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods: Industrial production methods for thiadiazole derivatives often involve microwave-assisted synthesis. This method significantly reduces reaction times and increases yields compared to conventional heating methods. For instance, the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation has been shown to be efficient and convenient .
化学反応の分析
Types of Reactions: 1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学的研究の応用
1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, thiadiazole derivatives have been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein involved in the folding of numerous oncoproteins. Inhibition of Hsp90 leads to the degradation of these oncoproteins, thereby exerting anticancer effects . Additionally, thiadiazole compounds can modulate the GABAA pathway, preventing neurons from firing excessively and exhibiting anticonvulsant activity .
類似化合物との比較
1,3,4-Thiadiazole: Another member of the thiadiazole family, known for its antibacterial and antioxidant properties.
2-Amino-1,3,4-thiadiazole: Used in the synthesis of various biologically active compounds, including acetazolamide and methazolamide.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer and antimicrobial activities.
Uniqueness: 1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities compared to other thiadiazole derivatives.
特性
CAS番号 |
59994-99-9 |
|---|---|
分子式 |
C9H9N3OS |
分子量 |
207.25 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)thiadiazol-5-amine |
InChI |
InChI=1S/C9H9N3OS/c1-13-8-4-2-7(3-5-8)11-9-6-10-12-14-9/h2-6,11H,1H3 |
InChIキー |
FURYNRFFWASKSM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC2=CN=NS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


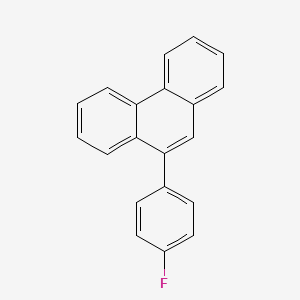
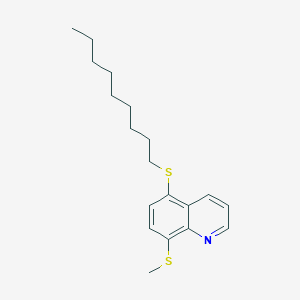
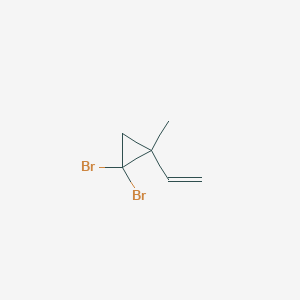
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)



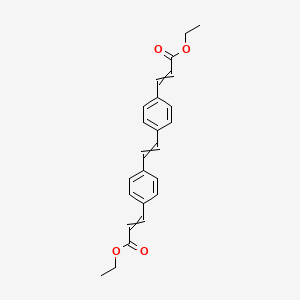
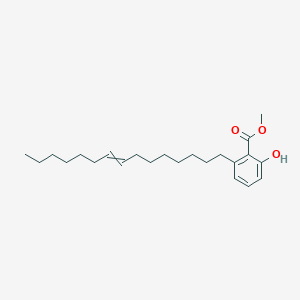
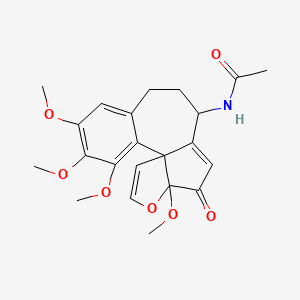
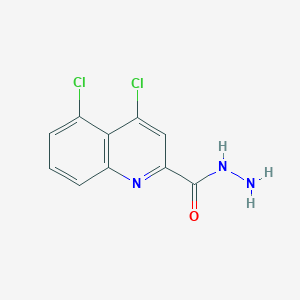
![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)
![Hydrazine, [2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14605113.png)
